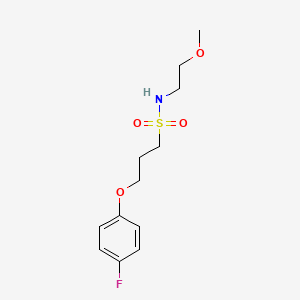
3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H18FNO4S and its molecular weight is 291.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Fuel Cells
Research focuses on the development of sulfonated poly(arylene ether sulfone) polymers, which are used as proton exchange membranes (PEMs) in fuel cells. These polymers exhibit high proton conductivity and good thermal stability, making them suitable for fuel cell applications. The introduction of sulfonate groups into polymer backbones enhances their water uptake and proton conductivity, crucial for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).
Phase Behavior of Polyzwitterions
The synthesis and polymerization of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s demonstrate thermoresponsive behavior in water, which can be modulated by changing the spacer group separating the cationic and anionic moieties. These polymers exhibit phase separation at low temperatures and are promising for applications requiring temperature-sensitive materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Sulfonated Polyoxadiazoles for High-Temperature Fuel Cells
Another area of research involves the synthesis of sulfonated poly(aryl ether sulfone) containing oxadiazole units, which show excellent thermal, dimensional, and oxidative stability. These materials also demonstrate lower methanol diffusion coefficients, making them suitable as proton exchange membranes for PEMFCs operating at medium-high temperatures (Xu, Ren, Cheng, Ma, & Wang, 2013).
Polymorphism of Aromatic Sulfonamides
The effect of fluorine substitution on the polymorphism of aromatic sulfonamides has been studied, indicating that fluorine-substituted compounds can afford polymorphs or pseudopolymorphs, affecting their physical properties and potential applications in materials science (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).
Antimicrobial Activity of Sulfonate Derivatives
Research into the synthesis of novel functionalized N-sulfonates, including pyridyl, quinolyl, and isoquinolyl functional groups, has shown potential biological activity. These compounds exhibit antimicrobial and antifungal activities, highlighting their potential use in medical applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-17-9-7-14-19(15,16)10-2-8-18-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBMYTLRDIXXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)

![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)

![7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)
![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)
![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)
